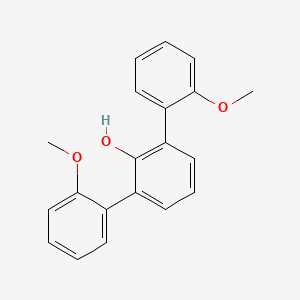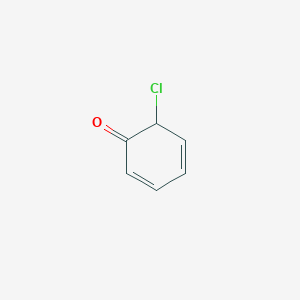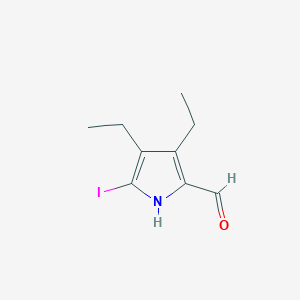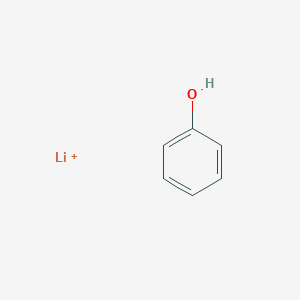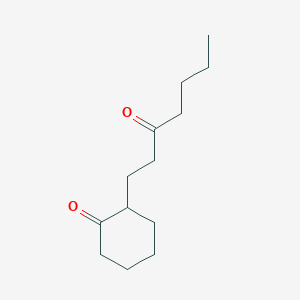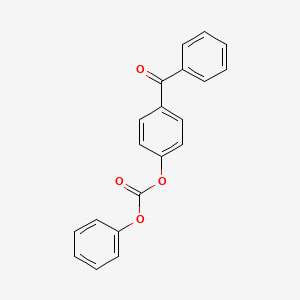
4-Benzoylphenyl phenyl carbonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Benzoylphenyl phenyl carbonate is an organic compound that belongs to the class of carbonates It is characterized by the presence of a benzoyl group attached to a phenyl carbonate structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-Benzoylphenyl phenyl carbonate typically involves the reaction of 4-benzoylphenol with phenyl chloroformate. The reaction is carried out in the presence of a base, such as pyridine, to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:
4-Benzoylphenol+Phenyl chloroformate→4-Benzoylphenyl phenyl carbonate+HCl
Industrial Production Methods: In industrial settings, the production of this compound can be scaled up using continuous flow reactors to ensure efficient mixing and heat transfer. The use of activated carbonates, such as bis(methyl salicyl) carbonate, can facilitate the reaction by reducing the required reaction temperature and time .
Análisis De Reacciones Químicas
Types of Reactions: 4-Benzoylphenyl phenyl carbonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones.
Reduction: Reduction reactions can convert it to hydroquinones.
Substitution: Electrophilic aromatic substitution reactions are common due to the presence of the benzene ring.
Common Reagents and Conditions:
Oxidation: Chromic acid or potassium permanganate.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Friedel-Crafts acylation using aluminum chloride as a catalyst.
Major Products:
Oxidation: Quinones.
Reduction: Hydroquinones.
Substitution: Various substituted aromatic compounds depending on the electrophile used.
Aplicaciones Científicas De Investigación
4-Benzoylphenyl phenyl carbonate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of polycarbonate resins and other polymers.
Biology: Potential use in the development of bioactive compounds.
Medicine: Investigated for its potential use in drug delivery systems.
Industry: Utilized in the production of high-performance materials, such as flame retardants and coatings
Mecanismo De Acción
The mechanism of action of 4-Benzoylphenyl phenyl carbonate involves its reactivity towards nucleophiles and electrophiles. The benzoyl group can undergo nucleophilic attack, leading to the formation of various intermediates. The carbonate group can also participate in transesterification reactions, making it a versatile compound in organic synthesis .
Comparación Con Compuestos Similares
Diphenyl Carbonate: Used in the production of polycarbonates.
Bis(methyl salicyl) Carbonate: Known for its reactivity benefits in melt polymerization.
Phenyl Benzoate: Used in the synthesis of mesogenic compounds.
Uniqueness: 4-Benzoylphenyl phenyl carbonate stands out due to its dual functional groups, which provide unique reactivity patterns and make it suitable for a wide range of applications in polymer chemistry and materials science .
Propiedades
Número CAS |
138615-89-1 |
|---|---|
Fórmula molecular |
C20H14O4 |
Peso molecular |
318.3 g/mol |
Nombre IUPAC |
(4-benzoylphenyl) phenyl carbonate |
InChI |
InChI=1S/C20H14O4/c21-19(15-7-3-1-4-8-15)16-11-13-18(14-12-16)24-20(22)23-17-9-5-2-6-10-17/h1-14H |
Clave InChI |
HWNHXPIVQKNNCN-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)OC(=O)OC3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


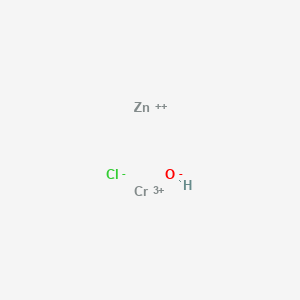
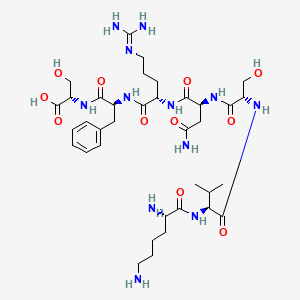
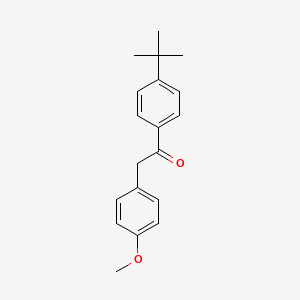
![Bis[di(propan-2-yl)amino]boranecarbonitrile](/img/structure/B14262592.png)
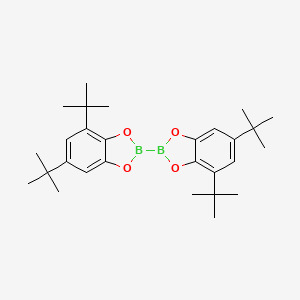
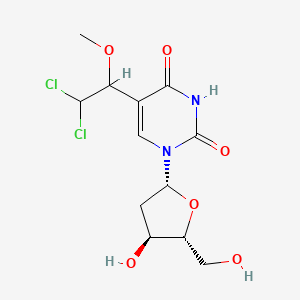
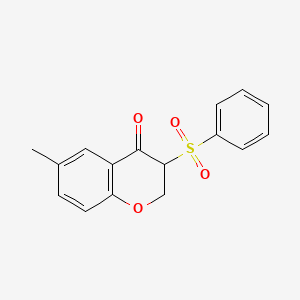
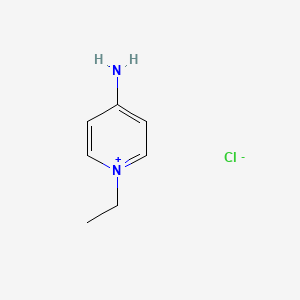
![Pyrido[2,3-d]pyrimidin-4-amine, 7-(4-chlorophenyl)-5-phenyl-](/img/structure/B14262638.png)
